molecular formula C13H18F2N2O4S B12579415 Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- CAS No. 296279-89-5

Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-

Cat. No.: B12579415
CAS No.: 296279-89-5
M. Wt: 336.36 g/mol
InChI Key: TUVMICHBISADIE-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is a complex organic compound with the molecular formula C13H18F2N2O4S. This compound is characterized by the presence of a benzenamine core substituted with difluoromethyl, sulfonyl, nitro, and dipropyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- typically involves multiple steps. One common method includes the nucleophilic substitution of a benzenesulfonyl compound with difluoromethyl groups. This reaction is often carried out under transition metal-free conditions, using aryl and alkyl thiocyanates as intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl and sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[(difluoromethyl)sulfonyl]-: Similar structure but lacks the nitro and dipropyl groups.

    4-[(Difluoromethyl)sulfonyl]aniline: Another related compound with similar functional groups.

Uniqueness

Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable in various research applications .

Properties

CAS No.

296279-89-5

Molecular Formula

C13H18F2N2O4S

Molecular Weight

336.36 g/mol

IUPAC Name

4-(difluoromethylsulfonyl)-2-nitro-N,N-dipropylaniline

InChI

InChI=1S/C13H18F2N2O4S/c1-3-7-16(8-4-2)11-6-5-10(9-12(11)17(18)19)22(20,21)13(14)15/h5-6,9,13H,3-4,7-8H2,1-2H3

InChI Key

TUVMICHBISADIE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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